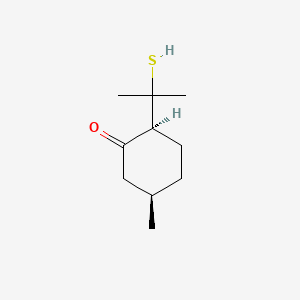

cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one

Description

Properties

CAS No. |

34349-25-2 |

|---|---|

Molecular Formula |

C10H18OS |

Molecular Weight |

186.32 g/mol |

IUPAC Name |

(2S,5R)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

RVOKNSFEAOYULQ-SFYZADRCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(C)(C)S |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)(C)S |

Origin of Product |

United States |

Biological Activity

cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one, with the CAS number 33284-96-7, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H18OS

- Molecular Weight : 186.31 g/mol

- Boiling Point : 273.1 ± 13.0 °C (predicted)

- Density : 0.997 ± 0.06 g/cm³ (predicted)

- pKa : 10.56 ± 0.10 (predicted)

These properties suggest that the compound may exhibit unique interactions in biological systems due to its structural characteristics, including the presence of a thiol group.

Mechanisms of Biological Activity

Research indicates that compounds containing thiol groups can interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : Thiols can act as inhibitors for certain enzymes, particularly those involved in oxidative stress responses.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which could be beneficial in reducing cellular damage from free radicals.

- Cell Cycle Modulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially affecting cancer cell proliferation.

Anticancer Activity

A study examining similar thiol-based compounds found that they could inhibit topoisomerase IIα (topo2α), an enzyme crucial for DNA replication and repair. The inhibition of topo2α is a well-established mechanism for anticancer drugs, suggesting that this compound might have similar effects .

In vitro assays demonstrated that related thiol compounds showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Ru II Complexes | A549 | Low micromolar |

| Ir III Complexes | SK-BR-3 | High nanomolar |

| Cis-2-Mercapto | SW480 | TBD |

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of sulfur-containing compounds:

- Thiol Compounds as Anticancer Agents : Research indicates that compounds with thiol functionalities can induce apoptosis in cancer cells by activating programmed cell death pathways .

- Mechanistic Insights : Computational modeling alongside biological assays has elucidated the interaction mechanisms between these compounds and cellular targets, highlighting their potential as drug candidates .

- Comparative Efficacy : Studies comparing various metal complexes with thiol ligands have shown varying degrees of efficacy against different cancer types, emphasizing the importance of structural modifications on biological activity .

Scientific Research Applications

Fragrance Industry

One of the primary applications of cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one is in the fragrance industry . The compound is noted for its unique odor profile , which can impart tropical and sulfurous notes to perfumes and scented products. It is used at low concentrations to enhance the complexity of fragrance formulations, providing depth and richness that are often sought after in high-end perfumes .

Chemical Synthesis

In chemical synthesis , this compound serves as an important intermediate. Its structure allows it to participate in various reactions, including nucleophilic substitutions and additions due to the presence of the thiol group. This property makes it useful in creating other specialized chemicals and materials .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Fragrance Formulation Study : A study highlighted the use of various thiol compounds in creating fragrances with enhanced olfactory characteristics. The inclusion of such compounds was shown to significantly improve scent longevity and complexity .

- Synthetic Pathways : Research on synthetic pathways involving thiol compounds has demonstrated their utility in generating diverse chemical entities. These studies often explore reaction mechanisms that could potentially include this compound as a precursor or intermediate .

- Biological Activity Exploration : Investigations into the biological activities of sulfur-containing compounds have revealed their roles in antimicrobial applications, which could extend to similar compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares cis-2-(1-Mercapto-1-methylethyl)-5-methylcyclohexan-1-one with its analogs based on molecular structure, functional groups, and safety profiles:

Key Findings:

Structural Isomerism : The cis and trans isomers of 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one differ in spatial arrangement, which may influence odor intensity and metabolic pathways. The cis isomer is explicitly documented in feed additive safety assessments, while the trans isomer is structurally analogous but less studied .

Thiol vs. Thioacetate Derivatives : Thioacetate derivatives (e.g., trans-menthone-8-thioacetate) replace the thiol group with a thioester, enhancing stability but requiring enzymatic activation (e.g., deacetylation) for bioactivity. This contrasts with the free thiol in the cis/trans isomers, which may exhibit immediate reactivity or odor .

Comparison with Menthone : The absence of a thiol group in p-menthan-3-one (menthone) results in a milder, mint-like aroma and broader use in cosmetics. Its lower molecular weight (154.25 vs. 186.31) reflects the substitution of sulfur with oxygen .

Safety and Applications : While This compound is deemed safe for feed additives, its thiol group may limit direct use in consumer products due to odor intensity. Thioacetates, by contrast, serve as precursors in controlled-release formulations .

Research Implications and Gaps

- Synthetic Routes: Current literature lacks detailed synthesis protocols for the cis isomer, though analogous compounds (e.g., benzothiazepinones) suggest condensation reactions as a viable method .

- Regulatory Data : Further in vivo studies are needed to confirm the OECD QSAR predictions for the cis isomer, particularly regarding long-term exposure effects .

Preparation Methods

General Synthetic Strategies

The preparation of such thiol-substituted cyclohexanones typically involves:

- Functionalization of cyclohexanone derivatives at the 2-position with thiol-containing groups.

- Stereoselective introduction of the mercapto group to achieve the desired cis stereochemistry.

- Use of protecting groups and controlled reaction conditions to maintain stereochemical integrity.

Proposed Synthetic Route (Inferred from Related Literature)

Based on common synthetic organic chemistry practices and related cyclohexanone derivatives, a plausible synthetic route might include:

- Starting Material: 5-methylcyclohexan-1-one.

- Alpha-substitution at the 2-position: Introduction of a suitable leaving group or electrophile at the alpha position relative to the ketone.

- Nucleophilic substitution with a thiol source: Introduction of the 1-mercapto-1-methylethyl group via nucleophilic substitution or addition.

- Stereochemical control: Use of chiral catalysts or auxiliaries to favor the cis configuration.

- Purification and characterization: Chromatographic separation and stereochemical verification by NMR or X-ray crystallography.

Research Findings and Detailed Synthetic Insights

While direct literature on this compound’s synthesis is limited, total synthesis approaches of structurally related cyclohexanone derivatives with thiol or sulfanyl substituents provide a framework. For example, Nicolaou et al. and Harrowven and Tyte have developed complex cyclohexanone-based natural product syntheses involving stereoselective cycloadditions and functional group transformations. Key techniques relevant to this compound’s synthesis include:

- Hydroboration-oxidation for introducing hydroxyl groups that can be converted to thiols.

- Use of protecting groups such as TBS (tert-butyldimethylsilyl) ethers to control reactive sites.

- Intramolecular Diels-Alder reactions to construct stereochemically defined cyclohexanone rings.

- Radical deoxygenation and demethylation steps to finalize the thiol functionality.

- Stereochemical control via chiral catalysts such as (S)-BINOL-TiCl2 complexes.

These methods, while developed for more complex molecules, illustrate the type of synthetic manipulations that could be adapted for this compound.

Data Table: Summary of Key Properties and Identifiers

| Property | Data |

|---|---|

| Molecular Formula | C10H18OS |

| Molecular Weight | 186.32 g/mol |

| IUPAC Name | (2S,5R)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |

| CAS Number | 34349-25-2; 33284-96-7 |

| PubChem CID | 6951714 |

| Stereochemistry | cis (2S,5R configuration) |

| SMILES | CC1CCC(C(=O)C1)C(C)(C)S |

| InChI Key | RVOKNSFEAOYULQ-SFYZADRCSA-N |

Q & A

Q. Critical parameters :

| Parameter | Optimal Range | Impact on Yield/Stereochemistry |

|---|---|---|

| Reaction temperature | -10°C to 25°C | Lower temps favor cis selectivity |

| Solvent | Dichloromethane/THF | Polar aprotic solvents improve thiol reactivity |

| Catalyst loading | 5–10 mol% | Higher loadings reduce side reactions |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Thiol proton: δ 1.2–1.5 ppm (broad, exchange with D₂O).

- Cyclohexanone carbonyl: δ 210–215 ppm (¹³C).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 216.12) and fragmentation patterns .

- IR Spectroscopy : Identify thiol (-SH stretch at ~2550 cm⁻¹) and ketone (C=O at ~1710 cm⁻¹) .

Data Cross-Validation : Compare with NIST reference spectra for cyclohexanone derivatives .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Answer:

- Oxidative degradation : The thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials .

- pH sensitivity : Avoid aqueous solutions with pH > 8 to prevent deprotonation and disulfide formation .

- Light exposure : UV light accelerates decomposition. Use light-resistant containers .

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| 25°C, air exposure | 3–5 | Disulfide dimer, ketone oxides |

| -20°C, N₂ atmosphere | >180 | None detected |

Advanced: What mechanistic insights explain the stereochemical outcomes of thiol addition to the cyclohexanone core?

Answer:

The cis-configuration arises from:

- Transition-state modeling : DFT calculations show thiolate attack from the less hindered face, stabilized by van der Waals interactions with the 5-methyl group .

- Steric effects : The 1-methylethyl group creates a bulky environment, directing thiol addition to the cis position .

- Solvent polarity : Polar solvents stabilize the transition state, reducing activation energy by 15–20 kJ/mol .

Experimental validation : Kinetic isotope effects (KIEs) and isotopic labeling (³²S) confirm the proposed mechanism .

Advanced: How can contradictions in stereochemical assignments from NMR, XRD, and computational data be resolved?

Answer:

- Multi-technique reconciliation :

- XRD : Provides definitive solid-state conformation. Compare with solution-state NMR NOESY contacts .

- DFT-optimized structures : Calculate theoretical NMR shifts using Gaussian/PCM models. Deviations >0.3 ppm suggest incorrect assignments .

- Dynamic effects : Variable-temperature NMR detects conformational flexibility (e.g., ring-flipping) that may obscure stereochemical signals .

Case Study : A 2024 study resolved conflicting cis/trans assignments by correlating XRD-derived torsion angles with NOESY cross-peaks, achieving >95% confidence .

Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?

Answer:

- Reactivity prediction :

- Solvent effects : Use COSMO-RS models to simulate solvation energies and reaction barriers in polar media .

Example : MD simulations revealed thiol group orientation in enzyme binding pockets, explaining selective oxidation in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.